

Spectroscopic Profile of 2-Methylbutanal: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylbutanal

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-methylbutanal** (also known as 2-methylbutyraldehyde), a significant volatile organic compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **2-methylbutanal** is $C_5H_{10}O$, with a molecular weight of approximately 86.13 g/mol .^[1] The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectrum

The proton NMR spectrum of **2-methylbutanal** is characterized by distinct signals corresponding to the different hydrogen environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.63	Doublet	1H	Aldehyde CHO
~2.18 - 2.33	Multiplet	1H	CH(CHO)CH ₂ CH ₃
~1.64 - 1.85	Multiplet	1H	CH(CHO)CH ₂ CH ₃
~1.33 - 1.54	Multiplet	1H	CH(CHO)CH ₂ CH ₃
~1.09	Doublet	3H	CH(CHO)CH ₃
~0.94	Triplet	3H	CH(CHO)CH ₂ CH ₃

Note: Chemical shifts are referenced to a solvent signal (e.g., CDCl₃ at 7.26 ppm) and can vary slightly based on solvent and concentration.

¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the carbon skeleton of **2-methylbutanal**.

Chemical Shift (δ) ppm	Carbon Type	Assignment
~205.2	CH	Aldehyde CHO
~47.8	CH	CH(CHO)CH ₂ CH ₃
~23.6	CH ₂	CH(CHO)CH ₂ CH ₃
~12.9	CH ₃	CH(CHO)CH ₃
~11.4	CH ₃	CH(CHO)CH ₂ CH ₃

Note: Chemical shifts are referenced to a solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of **2-methylbutanal** exhibits characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~2970, 2940, 2890	Strong	C-H Stretch	Alkyl
~2820, 2710	Medium	C-H Stretch	Aldehyde
~1725	Strong	C=O Stretch	Aldehyde
~1460	Medium	C-H Bend	Alkyl

Mass Spectrometry (MS)

The electron ionization mass spectrum of **2-methylbutanal** shows a molecular ion peak and characteristic fragmentation patterns.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
86	~5	[M] ⁺ (Molecular Ion)
57	100	[M - C ₂ H ₅] ⁺ (Base Peak)
41	~90	[C ₃ H ₅] ⁺
29	~95	[CHO] ⁺ or [C ₂ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

- Approximately 5-25 mg of neat **2-methylbutanal** is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- The sample is thoroughly mixed to ensure homogeneity.

- To remove any particulate matter that could affect spectral quality, the solution is filtered through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
- The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

^1H NMR Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: A range of approximately -2 to 12 ppm.
- Referencing: The spectrum is referenced to the residual solvent peak of CDCl_3 at 7.26 ppm.

^{13}C NMR Acquisition:

- Spectrometer: A 75 MHz or higher field NMR spectrometer.
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
- Relaxation Delay: 2-5 seconds.

- Acquisition Time: 1-2 seconds.
- Spectral Width: A range of approximately -10 to 220 ppm.
- Referencing: The spectrum is referenced to the solvent peak of CDCl_3 at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation and Acquisition (Attenuated Total Reflectance - ATR):

- The ATR crystal (e.g., diamond) of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
- A background spectrum of the clean, empty ATR crystal is recorded.
- A small drop of neat **2-methylbutanal** is placed directly onto the center of the ATR crystal.
- The sample spectrum is acquired by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- The spectral data is typically collected over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry

Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS):

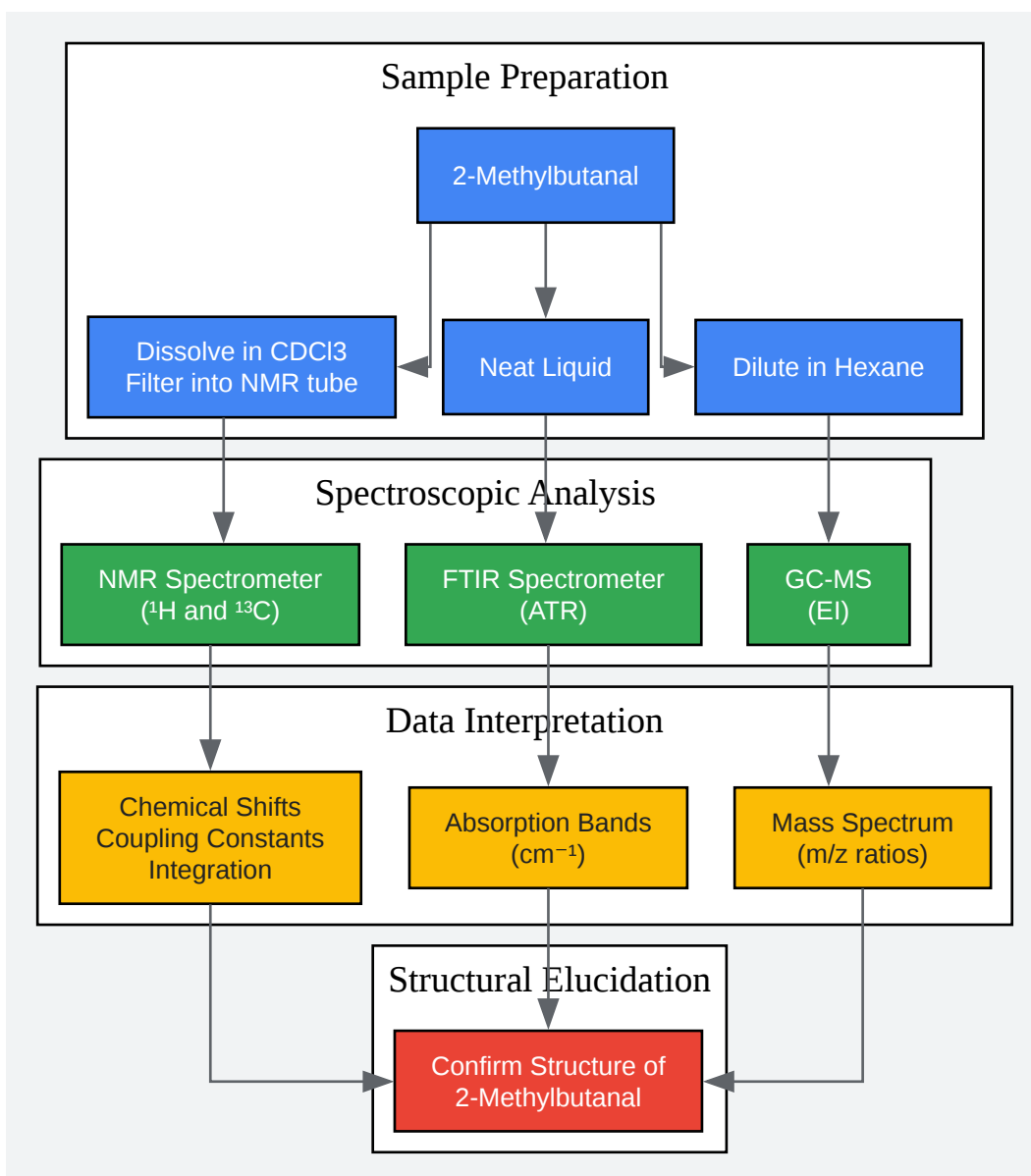
- A dilute solution of **2-methylbutanal** is prepared in a volatile solvent such as dichloromethane or hexane.
- The GC is equipped with a non-polar or semi-polar capillary column (e.g., DB-5ms).
- The GC oven temperature program is set to start at a low temperature (e.g., $40\text{ }^\circ\text{C}$) and ramp up to a higher temperature (e.g., $200\text{ }^\circ\text{C}$) to ensure separation from any impurities.
- A small volume (e.g., $1\text{ }\mu\text{L}$) of the sample solution is injected into the heated GC inlet.
- The separated **2-methylbutanal** elutes from the GC column and enters the mass spectrometer.

Mass Analysis:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 35-150.
- Source Temperature: 230 °C.
- Data Acquisition: The mass spectrum is recorded as the **2-methylbutanal** peak elutes from the GC.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-methylbutanal**.



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Caption: Workflow for the spectroscopic analysis of **2-Methylbutanal**.

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References

- 1. Human Metabolome Database: ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0031526) [hmdb.ca]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methylbutanal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770512#spectroscopic-data-of-2-methylbutanal-nmr-ir-mass-spec]

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